2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused tricyclic core (chromene-pyrimidine) with a sulfanyl-linked acetamide side chain. Key structural features include:
- 2-Phenyl group on the pyrimidine ring, contributing to steric bulk and π-π interactions.
- N-(3-methoxyphenyl)acetamide moiety, providing hydrogen-bonding capability and modulating solubility .
Its molecular formula is C₃₀H₂₂ClN₃O₂S, with a molecular weight of 548.03 g/mol. The 3-methoxyphenyl group distinguishes it from analogs with alternative aryl substitutions .
Properties
IUPAC Name |
2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-20-9-5-8-19(14-20)28-23(31)15-34-26-21-13-17-12-18(27)10-11-22(17)33-25(21)29-24(30-26)16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMYUWKDUPXRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrimidine Core: This step involves the condensation of 3-formylchromones with appropriate amines and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions.
Introduction of the Chloro Substituent: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfanyl-Acetamide Linkage Formation: The final step involves the reaction of the chromeno-pyrimidine intermediate with 3-methoxyphenyl acetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogs with Chromeno[2,3-d]pyrimidine Cores
The following compounds share the chromeno[2,3-d]pyrimidine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Differences and Trends
Methoxy vs. Ethoxy: Ethoxy groups (e.g., ) increase lipophilicity (higher logP) but may slow metabolic degradation compared to methoxy substitutions.
Aryl Acetamide Variations :
- N-(3-methoxyphenyl) in the target compound provides a hydrogen-bond acceptor site distinct from methyl- or chloro-substituted aryl groups (e.g., ).
- N-(4-methylphenyl) analogs (e.g., ) exhibit reduced polarity, favoring membrane permeability.
Core Modifications: Saturation of the thieno ring (e.g., ) disrupts conjugation, reducing aromatic stacking interactions critical for activity in some therapeutic targets.
Biological Activity
The compound 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.87 g/mol. The structure features a chromeno-pyrimidine core, which is known for its diverse biological activities. The presence of the methoxy group and a sulfanyl moiety may contribute to its pharmacological properties.
Research indicates that compounds similar to this one often exhibit biological activities through multiple mechanisms:
- Inhibition of Enzymes : Many chromeno-pyrimidine derivatives have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammation respectively.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of new compounds. The following table summarizes key findings from recent studies on related compounds:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | AChE | 10.4 | Moderate inhibition |
| Compound B | COX-2 | 12.5 | Significant anti-inflammatory activity |
| Compound C | MCF-7 (breast cancer) | 15.0 | Cytotoxic effects observed |
These results suggest that the compound may exhibit similar activities, particularly against AChE and COX enzymes, which are critical in various therapeutic contexts.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related chromeno-pyrimidine derivatives against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death at concentrations above 10 μM, suggesting potential for treating neurodegenerative diseases.
- Anticancer Screening : In another study, derivatives were screened against a panel of cancer cell lines using the NCI Developmental Therapeutics Program protocols. The compound showed moderate activity against leukemia and breast cancer cell lines, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the chromeno[2,3-d]pyrimidine core via cyclization of substituted precursors (e.g., chlorinated coumarin derivatives and aminopyrimidines) under reflux in polar aprotic solvents like DMF or DMSO .
- Step 2 : Thiolation at position 4 using mercaptoacetic acid derivatives, followed by coupling with 3-methoxyaniline via nucleophilic acyl substitution. Catalysts such as Cu(I) or Pd(0) are often employed to enhance regioselectivity .
- Optimization : Reaction temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol:pyrimidine) are critical for yields >85% .
- Key Data :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 100°C | 87 | 95 |
| Solvent | DMF | 82 | 93 |
| Catalyst (CuI) | 5 mol% | 89 | 96 |
Q. How can structural integrity and purity be validated for this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 7-Cl δ ~7.8 ppm; 3-methoxyphenyl δ ~3.8 ppm) .
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z ~505.12) .
Q. What are the stability considerations for this compound under laboratory storage?
- Stability Profile :
- Light Sensitivity : Degrades by ~15% over 30 days under UV exposure; store in amber vials .
- Moisture : Hydrolysis of the sulfanyl-acetamide bond occurs at >60% humidity; use desiccants .
- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Experimental Design :
- Variants : Synthesize analogs with modified substituents (e.g., 7-Cl → 7-F; 3-methoxy → 3-nitro) .
- Assays :
- In vitro : Cytotoxicity (MTT assay on cancer cell lines, e.g., MCF-7), enzyme inhibition (kinase profiling).
- In silico : Molecular docking (PDB: 3ERT for estrogen receptor targets) .
- Statistical Analysis : IC₅₀ values correlated with electronic/hydrophobic parameters (Hammett σ, logP) .
Q. What computational methods are effective for predicting biological targets and reaction mechanisms?
- Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity .
- Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., tubulin) using GROMACS .
- Case Study : MD simulations revealed hydrogen bonding between the sulfanyl group and Thr145 of tubulin (binding energy: –9.2 kcal/mol) .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Cause Analysis :
- Purity Discrepancies : Compare HPLC/LC-MS data; impurities >5% may skew IC₅₀ values .
- Assay Conditions : Normalize cell viability protocols (e.g., serum concentration, incubation time) .
- Validation : Replicate studies with standardized compound batches (e.g., ≥98% purity) and orthogonal assays (e.g., apoptosis via Annexin V) .
Data Contradictions and Resolution
- Example : reports anticancer activity (IC₅₀: 2.1 µM), while shows no efficacy at 10 µM.
- Resolution : Differences in cell line selection (MCF-7 vs. HeLa) and purity (96% vs. 88%) explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
